molecular formula C17H10F4N2OS B4019357 N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide

N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B4019357
M. Wt: 366.3 g/mol
InChI Key: SSIVTMOHFKHPCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide involves complex chemical reactions, often resulting in the formation of compounds with varied substituents and properties. For instance, Boechat et al. (2011) discuss the structures of two acetamides with different halogen substituents, highlighting the intricate intermolecular interactions and crystal structures which can provide insights into the synthesis process of similarly structured compounds (Boechat et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide often reveals a near "V" shape with various angles between aromatic planes, as detailed by Boechat et al. (2011). Such analyses can shed light on the molecular configuration and spatial arrangement, contributing to a deeper understanding of the compound's potential interactions and stability (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to the formation of diverse structures with unique properties. The work by Wang et al. (2010) on the synthesis of new derivatives provides a basis for understanding the chemical versatility and reactivity of compounds structurally related to N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide, establishing foundational knowledge for exploring its chemical reactions and properties (Wang et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application in various fields. The crystalline structures, as discussed by Boechat et al. (2011), provide vital information on the physical characteristics, including stability and solubility, which are essential for practical applications (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the compound's structure. Ekici et al. (2020) provide an experimental and theoretical approach to analyzing the chemical activity and charge transfer of a similarly structured molecule, which can offer insights into the electronic and chemical properties relevant to N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide (Ekici et al., 2020).

properties

IUPAC Name

N-[4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F4N2OS/c1-8(24)22-17-23-10(7-25-17)12-11(9-5-3-2-4-6-9)13(18)15(20)16(21)14(12)19/h2-7H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIVTMOHFKHPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=C(C(=C(C(=C2F)F)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
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N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide

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